Cas no 1289384-95-7 (2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride)

2-(2-クロロ-6-フルオロベンジルオキシメチル)-ピロリジン塩酸塩は、有機合成中間体として重要な化合物です。本製品は高純度(通常99%以上)で提供され、精密な分子構造(C12H15ClFNO・HCl)を有しています。特に医薬品開発分野において有用なビルディングブロックとして機能し、フッ素と塩素原子の導入により特異的な分子設計が可能です。安定性に優れた白色~淡黄色結晶性粉末で、適切な条件下で長期保存が可能です。また、ピロリジン骨格の立体化学的特性を活かした光学活性体の合成にも応用できます。

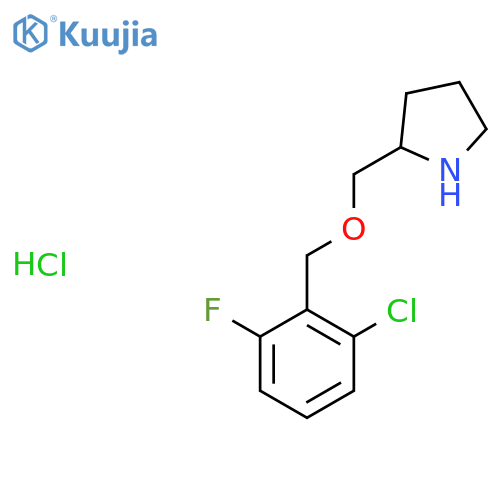

1289384-95-7 structure

商品名:2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride

CAS番号:1289384-95-7

MF:C12H16Cl2FNO

メガワット:280.165945053101

CID:2167364

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride

- 2-(((2-Chloro-6-fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride

- 2-(2-Chloro-6-fluorobenzyloxymethyl)pyrrolidine hydrochloride

- SBB075351

- (2-chloro-6-fluorophenyl)(pyrrolidin-2-ylmethoxy)methane, chloride

-

- インチ: 1S/C12H15ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H

- InChIKey: XVRTXWHDTCUMPO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1COCC1CCCN1)F.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 217

- トポロジー分子極性表面積: 21.3

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM372137-1g |

2-(((2-Chloro-6-fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride |

1289384-95-7 | 95%+ | 1g |

$454 | 2024-08-02 | |

| Fluorochem | 090474-500mg |

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride |

1289384-95-7 | 500mg |

£229.00 | 2022-03-01 |

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

5. Water

1289384-95-7 (2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量